molecular formula C5H6BrNO B3271592 2-Bromo-2-methylpropanoyl cyanide CAS No. 55106-47-3

2-Bromo-2-methylpropanoyl cyanide

Cat. No.: B3271592
CAS No.: 55106-47-3
M. Wt: 176.01 g/mol
InChI Key: XBHPAQWQSFPQRD-UHFFFAOYSA-N
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Description

2-Bromo-2-methylpropanoyl cyanide is a brominated organic compound featuring a tertiary carbon center bonded to a bromine atom, a methyl group, and a cyanide-functionalized acyl group. The compound’s molecular formula is likely C₅H₆BrNO, combining elements from brominated hydrocarbons and cyanide-functionalized acids .

Properties

IUPAC Name

2-bromo-2-methylpropanoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-5(2,6)4(8)3-7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHPAQWQSFPQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-methylpropanoyl cyanide can be synthesized through the bromination of 2-methylpropanoyl cyanide. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production of 2-Bromo-2-methylpropanoyl cyanide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methylpropanoyl cyanide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-2-methylpropanoyl cyanide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methylpropanoyl cyanide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in various substitution and elimination reactions. The molecular targets include nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 2-bromo-2-methylpropanoyl cyanide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Reference
2-Bromo-2-methylpropane (CH₃)₃CBr 137.02 73.1 Miscible in organic solvents
2-Bromo-2-methylpropanoic acid BrC(CH₃)₂COOH 167.01 200 Slightly soluble in water; soluble in alcohol, ether
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 153.13 Not reported Limited data; likely polar solvents
2-Bromo-2-methylpropanoyl cyanide (inferred) C₅H₆BrNO ~184.02 ~150–200 (est.) Likely soluble in polar aprotic solvents (e.g., DMF, acetone)

Key Observations :

  • The brominated propane backbone (as in 2-bromo-2-methylpropane) contributes high volatility (bp 73.1°C) and lipophilicity .
  • Introducing a carboxylic acid group (as in 2-bromo-2-methylpropanoic acid) increases molecular weight and boiling point (200°C) due to hydrogen bonding .
  • The cyanide group in 2-bromo-2-methylpropanoyl cyanide likely enhances polarity and reactivity compared to non-cyanide analogs, similar to 2-cyanoacetamide derivatives .

Reactivity and Functional Group Comparisons

  • Bromine Reactivity: The tertiary bromine in 2-bromo-2-methylpropanoyl cyanide is expected to undergo nucleophilic substitution (SN1/SN2) or elimination reactions, analogous to 2-bromo-2-methylpropane .
  • Cyanide Group: The acyl cyanide moiety may exhibit electrophilic behavior, akin to other cyanide-containing compounds (e.g., sodium cyanide, which hydrolyzes to release toxic HCN) . This contrasts with the less reactive halogen in 1-chloro-2-methyl-2-propanol, where chlorine participates in substitution but with lower toxicity .
  • Acid vs.

Research Implications and Gaps

  • Environmental Impact : Brominated compounds often persist in ecosystems; cyanide derivatives may exacerbate toxicity, necessitating degradation studies .

Biological Activity

2-Bromo-2-methylpropanoyl cyanide, with the molecular formula C5_5H6_6BrNO, is an organic compound notable for its diverse applications in chemical synthesis and biological research. This compound features a bromine atom substituted at the second carbon position of propanoyl cyanide, which enhances its reactivity. It is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Chemical Structure

  • IUPAC Name : 2-bromo-2-methylpropanoyl cyanide
  • Molecular Weight : 176.01 g/mol
  • CAS Number : 55106-47-3

Synthesis Methods

The synthesis of 2-bromo-2-methylpropanoyl cyanide typically involves the bromination of 2-methylpropanoyl cyanide using bromine (Br2_2) in solvents such as carbon tetrachloride or chloroform. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Reaction Types

This compound participates in various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles like hydroxide ions or amines.
  • Elimination Reactions : It can undergo elimination to form alkenes.
  • Addition Reactions : The compound can react with electrophiles, leading to the formation of haloalkanes and other derivatives.

The biological activity of 2-bromo-2-methylpropanoyl cyanide is primarily attributed to its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating various substitution and elimination reactions that can modify proteins and enzymes, potentially altering their biological functions.

Research Applications

Recent studies have explored the compound's potential in several biological contexts:

  • Enzyme Inhibition : It has been investigated for its role in enzyme inhibition, where it modifies active sites on enzymes, potentially leading to reduced enzymatic activity.
  • Drug Development : There is ongoing research into its applications in synthesizing antiviral and anticancer agents, showcasing its potential in pharmaceutical chemistry .
  • Cytotoxicity Studies : In vitro assays have demonstrated varying levels of cytotoxicity against cancer cell lines, indicating its potential as a therapeutic agent. For instance, studies involving HeLa cells have shown that modifications using this compound can significantly affect cell viability .

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of 2-bromo-2-methylpropanoyl cyanide on certain enzymes revealed that it could effectively reduce the activity of phosphodiesterase enzymes, which are crucial in various cellular signaling pathways. This inhibition suggests potential applications in treating conditions related to dysregulated signaling pathways, such as neurological disorders .

Case Study 2: Anticancer Activity

In another study, researchers evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated that at specific concentrations, it induced significant apoptosis (programmed cell death) in HeLa cells, suggesting its potential utility in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
2-Bromo-2-methylpropanoyl cyanideStructureContains both bromine and cyanide groups
2-Bromo-2-methylpropanoateStructureLacks cyanide functionality
2-Bromo-2-methylpropionitrileStructureSimilar reactivity but different functional groups

The presence of both a bromine atom and a cyanide group in 2-bromo-2-methylpropanoyl cyanide allows it to engage in a broader range of chemical reactions compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-2-methylpropanoyl cyanide
Reactant of Route 2
2-Bromo-2-methylpropanoyl cyanide

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